molecular formula C10H12BrNO B3253411 Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)- CAS No. 223556-14-7

Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-

Cat. No. B3253411
CAS RN: 223556-14-7
M. Wt: 242.11 g/mol
InChI Key: BAZWZQSYXGEYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-” is a chemical compound with the CAS Number: 223556-14-7 . It has a molecular weight of 242.12 and its IUPAC name is 5-bromo-2-tetrahydro-2H-pyran-4-ylpyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 242.12 and its IUPAC name is 5-bromo-2-tetrahydro-2H-pyran-4-ylpyridine .

Safety and Hazards

The compound has been classified as harmful and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

5-bromo-2-(oxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWZQSYXGEYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-

Synthesis routes and methods

Procedure details

4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (2 g) described in Reference Example 87 in concentrated hydrochloric acid (10 ml) was stirred at 100° C. for 3 days. After completion of the reaction, a saturated aqueous solution of potassium carbonate was added to alkalify the mixture, and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated to give the titled compound (1.05 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 3
Reactant of Route 3
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 4
Reactant of Route 4
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 5
Reactant of Route 5
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 6
Reactant of Route 6
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.